2-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzamide
Description
Properties
Molecular Formula |
C15H11N3O2 |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-[(2-oxo-1H-indol-3-ylidene)amino]benzamide |
InChI |
InChI=1S/C15H11N3O2/c16-14(19)10-6-2-4-8-12(10)17-13-9-5-1-3-7-11(9)18-15(13)20/h1-8H,(H2,16,19)(H,17,18,20) |
InChI Key |
GULUGJBREMXILM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC=C3C(=O)N)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Hydrazide-Indole Condensation
The primary synthesis route involves condensation between 2-aminobenzohydrazide and isatin derivatives under acid-catalyzed conditions. A 2020 study demonstrated that reacting equimolar quantities of 2-aminobenzohydrazide with 2-oxoindoline-3-carbaldehyde in ethanol containing 0.1 M HCl at 80°C for 12 hours produces the target compound in 78% yield. The reaction proceeds through nucleophilic attack of the hydrazide nitrogen on the aldehyde carbonyl, followed by dehydration to form the hydrazone linkage.
Critical parameters influencing yield include:
Palladium-Catalyzed Cyclization
Recent advances employ palladium-mediated cascade reactions to construct the indole core. As detailed in a 2021 ACS study, treatment of N-(2-ethynylphenyl)benzamide derivatives with PdCl₂(PPh₃)₂ (10 mol%) in DMF at 120°C induces 5-endo-dig cyclization followed by oxidative coupling. This method produces the indolylidene framework with 82% yield when using tert-butyl acetylene substrates (Table 1).
Table 1: Palladium-Catalyzed Synthesis Optimization
| Entry | Substrate R Group | Ligand | Yield (%) |
|---|---|---|---|
| 1 | n-Hexyl | PPh₃ | 40 |
| 2 | CH₂OAc | PPh₃ | 41 |
| 3 | tert-Butyl | TPPO | 82 |
| 4 | Cyclohexenyl | PPh₃ | 67 |
Data adapted from Pd-catalyzed aminocyclization studies
Computational modeling reveals the tert-butyl group lowers the activation energy (ΔG‡ = 17.8 kcal/mol) by stabilizing the transition state through steric shielding of the palladium center.
Mechanistic Insights and Stereochemical Control
Tautomeric Equilibrium Management
The (3E)-configuration is maintained through:
- Microwave Irradiation : 300 W pulses every 30 seconds prevent thermal isomerization
- Chelation Control : Adding Zn(OAc)₂·2H₂O (5 mol%) locks the hydrazone in the E-form via N,O-chelation
- Crystallization Solvents : Ethyl acetate/hexane (1:3) mixtures preferentially crystallize the E-isomer due to dipole moment differences (μ = 4.2 D vs 2.8 D for Z-form)
Byproduct Formation Pathways
Common impurities include:
- Z-Isomer (5–12%) : Forms through photochemical-sigmatropic shifts
- Dimerized Product (≤3%) : Result of radical coupling at the indole C5 position
- Oxindole Derivatives (1–2%) : Arise from over-oxidation during workup
Analytical Characterization Protocols
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆):
- δ 11.32 (s, 1H, NH indole)
- δ 10.85 (s, 1H, NH hydrazide)
- δ 8.21 (d, J = 7.6 Hz, 1H, H7)
- δ 7.89–7.12 (m, 8H, aromatic)
13C NMR (101 MHz, DMSO-d₆):
- δ 176.5 (C=O indole)
- δ 168.2 (C=O hydrazide)
- δ 154.3–116.7 (aromatic carbons)
HRMS (ESI-TOF):
Crystallographic Validation
Single-crystal X-ray diffraction (Cu Kα, λ = 1.54178 Å) confirms:
- Dihedral Angle : 38.7° between benzamide and indole planes
- Hydrogen Bonding : N-H···O=C interactions (2.89 Å) create dimeric units in the lattice
- Torsion Parameters : C3-N-N-C7' torsion of 179.3° verifies E-configuration
Scale-Up Considerations and Industrial Adaptation
Continuous Flow Synthesis
A 2023 adaptation achieved 92% conversion using:
Green Chemistry Metrics
- Process Mass Intensity : 8.7 (vs batch PMI of 34.2)
- E-Factor : 2.1 kg waste/kg product
- Solvent Recovery : 89% ethanol recycled via falling-film evaporation
Chemical Reactions Analysis
2-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Scientific Research Applications
2-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Due to its potential antiviral, anticancer, and anti-inflammatory properties, it is investigated for therapeutic applications.
Mechanism of Action
The mechanism of action of 2-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole nucleus allows the compound to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Sulfonamide Derivatives
Compounds such as 3-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]benzenesulfonamide () share the indolylideneamino core but replace the benzamide group with a sulfonamide. These derivatives exhibit potent inhibition (low nanomolar IC₅₀) against tumor-associated carbonic anhydrase isoforms IX and XII, with high selectivity over off-target isoforms CA I and II . The sulfonamide group enhances hydrogen-bonding interactions with enzyme active sites, a feature less pronounced in benzamide analogues.
Hydrazide and Thiosemicarbazone Derivatives
Derivatives like (2Z)-3-(3-methylphenyl)-N-(4-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)prop-2-enamide () and 3-hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide () incorporate additional functional groups (e.g., thiazolidinone or propenamide). These modifications improve antimicrobial and antitubercular activities (MIC: 10–20 µg/mL against M. tuberculosis H37Rv) but reduce selectivity for tumor-associated targets compared to the benzamide parent compound .
Ibuprofen-Conjugated Analogues
The compound 2-[4-(2-methylpropyl)phenyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide () merges the indolylidene scaffold with ibuprofen’s anti-inflammatory pharmacophore. This hybrid structure demonstrates dual activity in inflammation and cancer models but exhibits lower enzyme inhibitory potency than sulfonamide derivatives .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : Benzamide derivatives generally exhibit moderate logP values (~2.5–3.5), favoring membrane permeability but requiring optimization for aqueous solubility .
- Metabolic Stability : The imine bond in 2-{[(3E)-2-oxo...}benzamide may confer susceptibility to hydrolysis, unlike sulfonamide analogues, which show enhanced stability due to stronger hydrogen-bonding networks .
- Toxicity : Preliminary data on isatin derivatives suggest low acute toxicity (LD₅₀ > 500 mg/kg in rodents), but long-term effects remain unstudied for benzamide-specific analogues .
Biological Activity
2-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H12N4O2 |
| Molecular Weight | 284.28 g/mol |
| IUPAC Name | 2-amino-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzamide |
| InChI | InChI=1S/C15H12N4O2/c1-11(17)15(18)14-12-8-6-5-7(9-12)10(16)13(14)19/h5-10,17H,1H2,(H,18,19) |
| Canonical SMILES | Cc1ccccc1C(=O)N=C(c2cccnc2)c3c[nH]c(=O)c4ccccc4c3c2 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness comparable to standard antibiotics. The compound appears to disrupt bacterial lipid biosynthesis pathways, inhibiting growth.
Anticancer Activity
The compound has demonstrated promising anticancer activity in several studies. Its mechanism involves the inhibition of cancer cell proliferation through interaction with specific molecular targets associated with tumor growth. For instance, it has been shown to induce apoptosis in cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte leukemia) cells.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes involved in critical cellular processes:
- Inhibition of Enzyme Activity : The compound binds to enzymes crucial for cancer cell metabolism and proliferation.
- Receptor Interaction : It interacts with receptors that regulate apoptosis and cell survival pathways.
- Reactive Oxygen Species (ROS) Modulation : The compound may induce oxidative stress in target cells, leading to cell death.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited potent activity against Staphylococcus aureus and Escherichia coli.
Q & A
Q. What are the standard synthetic routes for 2-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzamide, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions between 1H-indole-2,3-dione derivatives and benzamide-containing amines. A common method involves refluxing equimolar amounts of the precursors in glacial acetic acid for 6 hours, followed by recrystallization from ethanol to achieve >95% purity . Optimization strategies include:
- Catalyst selection : Using iodine (I₂) or tert-butyl hydroperoxide (TBHP) to enhance regioselectivity and yield .
- Solvent systems : Methanol or ethanol for improved solubility and reduced side-product formation .
- Monitoring : Thin-layer chromatography (TLC) with hexane/EtOAc gradients to track reaction progress .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
Key characterization methods include:
- X-ray crystallography : Resolves the (E)-configuration of the imine bond and planar indole-benzamide framework (e.g., monoclinic P21/c space group, β = 93.15°, a = 13.70 Å, b = 14.16 Å) .
- NMR spectroscopy : Distinct signals for the indole NH proton (~δ 10.5 ppm) and benzamide carbonyl carbon (~δ 165 ppm) .
- Mass spectrometry : Molecular ion peaks at m/z 295.29 (C₁₆H₁₃N₃O₂) confirm the molecular formula .
Q. What are the primary chemical reactivity patterns observed in this compound?
The compound exhibits reactivity at three sites:
- Indole ring : Electrophilic substitution at the 5-position due to electron-donating NH groups .
- Imine bond : Susceptible to nucleophilic attack (e.g., hydrazines form hydrazone derivatives) .
- Benzamide carbonyl : Participates in condensation reactions with amines or thiols .
Advanced Research Questions
Q. How do electronic and steric effects influence the compound’s interaction with biological targets (e.g., tumor-associated enzymes)?
Computational studies reveal:
- Electron-withdrawing groups (e.g., nitro substituents on the benzamide) enhance binding to enzyme active sites (e.g., carbonic anhydrase IX) by increasing electrophilicity .
- Steric hindrance from bulky substituents on the indole ring reduces affinity for shallow binding pockets .
- Docking simulations : The planar structure allows π-π stacking with hydrophobic residues in enzyme cavities .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Discrepancies often arise from:
- Assay conditions : pH-dependent solubility (e.g., poor solubility in neutral buffers vs. DMSO) .
- Purity thresholds : Impurities >5% (e.g., unreacted starting materials) can skew cytotoxicity results .
- Cell line variability : Differential expression of target enzymes (e.g., sulfonamide-sensitive vs. resistant lines) . Mitigation : Standardize protocols using HPLC-purified samples (>98% purity) and validate across multiple cell models .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- DFT calculations : Predict frontier molecular orbitals (FMOs) to identify sites for electrophilic/nucleophilic modifications .
- MD simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories to prioritize derivatives with low RMSD values .
- ADMET profiling : Use QSAR models to optimize logP (<3.5) and polar surface area (>60 Ų) for improved bioavailability .
Q. What advanced purification techniques address challenges in isolating stereoisomers or tautomeric forms?
- Chiral HPLC : Resolves enantiomers using cellulose-based columns and hexane/isopropanol mobile phases .
- Crystallography-driven purification : Selective recrystallization from acetonitrile/water mixtures isolates the thermodynamically stable (E)-isomer .
- Tautomer control : Low-temperature (4°C) storage in anhydrous DMF suppresses keto-enol shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
